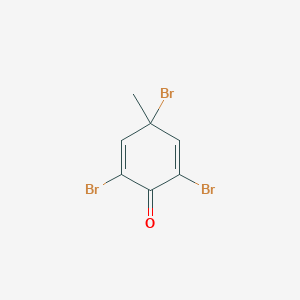
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- is an organic compound with the chemical formula C7H4Br3O. It is a light yellow solid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- typically involves the bromination of 2,4,6-tribromophenol. The process begins with a mixture of 2,4,6-tribromophenol, sodium acetate trihydrate, and glacial acetic acid, which is warmed to around 70°C until a clear solution is obtained. Bromine is then added dropwise to the solution at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically crystallized from chloroform to obtain pure 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- crystals .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium acetate, and glacial acetic acid. The reactions are typically carried out at controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the bromination of 2,4,6-tribromophenol results in the formation of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- .
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can form charge-transfer complexes with other molecules, influencing their chemical properties and reactivity . This interaction can lead to various biological and chemical effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: This compound is similar in structure but has an additional bromine atom.
2,6-Dibromo-4-methylphenol: Another brominated phenol derivative with different chemical properties and applications.
Uniqueness
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- is unique due to its specific bromination pattern and its ability to form charge-transfer complexes. This makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
39953-10-1 |
|---|---|
Formule moléculaire |
C7H5Br3O |
Poids moléculaire |
344.83 g/mol |
Nom IUPAC |
2,4,6-tribromo-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5Br3O/c1-7(10)2-4(8)6(11)5(9)3-7/h2-3H,1H3 |
Clé InChI |
PTBMRVZPYNJHMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
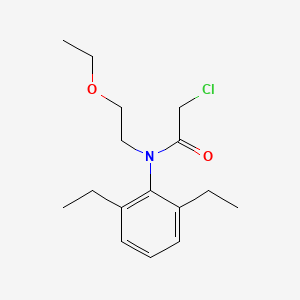
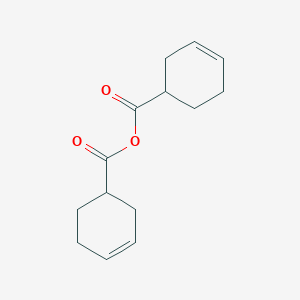
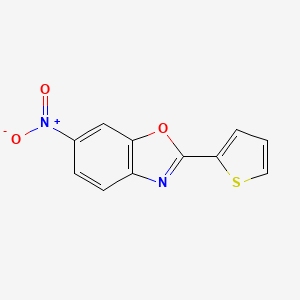

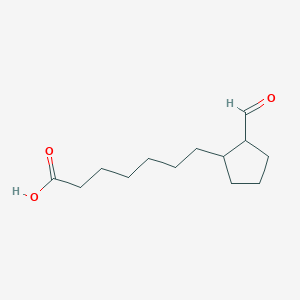

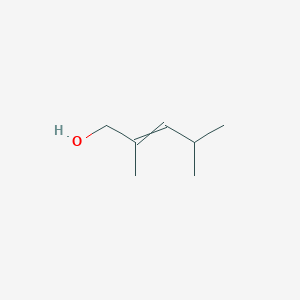
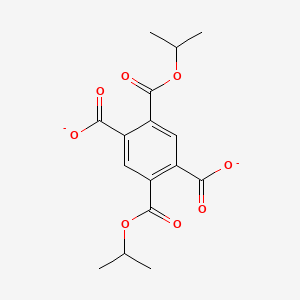
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
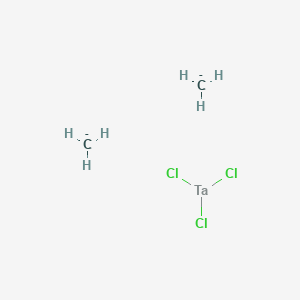
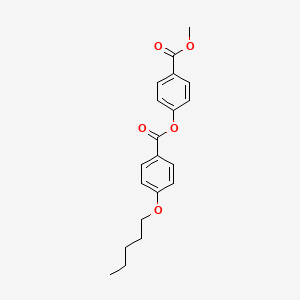
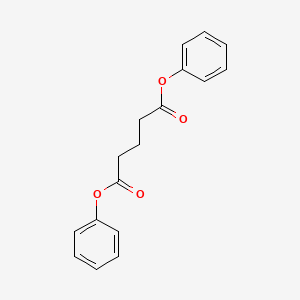
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
